molecular formula C22H22N4O2S B2829350 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide CAS No. 2034383-91-8

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide

Cat. No. B2829350
M. Wt: 406.5
InChI Key: YWZVZNHXZDBORZ-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a derivative of imidazo[2,1-b][1,3]thiazole . Imidazo[2,1-b][1,3]thiazoles are well-known compounds with a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .


Synthesis Analysis

A new method for assembling the imidazo[2,1-b][1,3]thiazole system has been proposed, based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .

Scientific Research Applications

Antiinflammatory Activity

The compound, N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide, has shown promising results in antiinflammatory activities. Studies have found that certain dihydroimidazo[2,1-b]thiazole derivatives exhibit notable antiinflammatory properties. For instance, isomeric 5(6)-(4-pyridyl)- and 6(5)-(4-substituted-phenyl)-2,3-dihydroimidazo[2,1-b]thiazoles demonstrated significant potencies in an adjuvant arthritic rat assay, indicating their potential as antiinflammatory agents. The structural specificity of these compounds suggests a drug-receptor complex requiring at least three sites of interactions (Lantos et al., 1984).

Antitumor Activity

The compound has also been linked to potential antitumor activities. A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, which are related to the chemical structure , were evaluated and showed considerable cytotoxicity against various tumor cell lines. Some derivatives, specifically 5-(4'-tert-butylphenyl) (65), 5-[4'-(trimethylsilyl)phenyl] (69), and 5-(4'-cyclohexylphenyl) (71) analogs, exhibited significant cytotoxicity, marking them as potential candidates for antitumor agents. One particular compound, 5-[4'-(Piperidinomethyl)phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline, was found more effective than the clinical cytostatic agent edelfosine in certain assays, indicating its promise for further development in cancer treatment (Houlihan et al., 1995).

Antimicrobial Activity

Research has revealed the antimicrobial potential of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide derivatives. For example, novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives exhibited moderate in vitro activities against tested microorganisms. This finding underscores the potential of such compounds in addressing bacterial and fungal infections, offering a foundation for future antimicrobial agents (Patil et al., 2011).

DNA Binding and Cancer Research

Compounds similar to N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide have been studied for their interaction with DNA and potential in cancer therapy. A series of N-phenylmorpholine derivatives linked with thiazole or formazan moieties showed intercalation binding mode with SS-DNA, indicating their potential in disrupting cancer cell processes. Some derivatives demonstrated remarkable efficacy against microbes and cancer cells, suggesting a dual role in antimicrobial and anticancer therapies (Farghaly et al., 2020).

properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c27-21(16-5-7-17(8-6-16)25-9-12-28-13-10-25)23-19-4-2-1-3-18(19)20-15-26-11-14-29-22(26)24-20/h1-8,15H,9-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZVZNHXZDBORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide

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